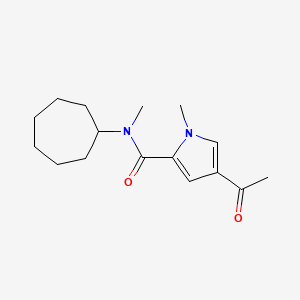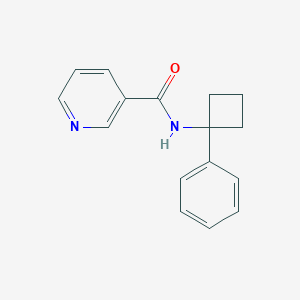
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide, also known as BDBPC, is a chemical compound that has been widely studied for its potential therapeutic applications. BDBPC belongs to the class of compounds known as cyclopropane carboxamides, which have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide is not fully understood, but it is thought to involve modulation of the immune system and the production of pro-inflammatory cytokines. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and contribute to the development of neurodegenerative diseases.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and decrease the production of pro-inflammatory cytokines in animal models. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has also been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide in lab experiments is its relatively simple synthesis method. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide is also stable and can be easily stored for long periods of time. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide. One area of interest is the development of more efficient synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide and related compounds. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. The resulting compound is then treated with methylamine to yield N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(10-2-3-10)14-8-9-1-4-11-12(7-9)17-6-5-16-11/h1,4,7,10H,2-3,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZBHIFNLOYFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)

![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)








